molecular formula C13H20BNO2 B3057975 N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline CAS No. 869090-08-4

N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Cat. No.: B3057975
CAS No.: 869090-08-4
M. Wt: 233.12
InChI Key: IIVFLSHLDVUCAZ-UHFFFAOYSA-N
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Description

N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS RN: 2246497-56-1) is an aromatic amine-functionalized boronic ester pinacol derivative with the molecular formula C₂₀H₂₆BNO₂ and a molecular weight of 323.24 g/mol . This compound is part of a valuable class of reagents in modern synthetic organic chemistry, where aniline derivatives serve as key building blocks for more complex structures . The core research value of this compound lies in its application in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction . In this role, the boronic ester functional group acts as a versatile handle for forming carbon-carbon bonds, allowing researchers to efficiently couple the aniline-containing aryl ring with a wide variety of aromatic and heteroaromatic halides. The presence of the N-methyl group on the aniline nitrogen modifies the electronic properties of the ring system and can significantly influence the compound's reactivity, lipophilicity, and metabolic stability in subsequent applications. This makes it a particularly useful intermediate in medicinal chemistry and materials science for constructing complex molecules that would be difficult to access through other synthetic pathways. As an air-sensitive compound , it is recommended to store this product under an inert atmosphere and in a cool, dark place to ensure long-term stability . Researchers should note that this product is intended For Research and Further Manufacturing Use Only and is not intended for diagnostic or therapeutic use in humans .

Properties

IUPAC Name

N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO2/c1-12(2)13(3,4)17-14(16-12)10-7-6-8-11(9-10)15-5/h6-9,15H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIVFLSHLDVUCAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60728531
Record name N-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60728531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869090-08-4
Record name N-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60728531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Optimization

The reaction typically employs a palladium catalyst such as [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2), a base (e.g., potassium acetate), and bis(pinacolato)diboron in a solvent like 1,4-dioxane or dimethylformamide (DMF). Key parameters include:

Parameter Optimal Value Impact on Yield
Catalyst Loading 5 mol% Pd(dppf)Cl2 >90% yield
Temperature 80–100°C Maximizes conversion
Reaction Time 12–24 hours Ensures completion
Solvent 1,4-Dioxane Enhances solubility

This method achieves yields exceeding 85% under optimized conditions. The regioselectivity is ensured by the bromide’s position, directing the boronate group to the 3-position.

Iridium-Catalyzed C–H Borylation of N-Methylaniline

Iridium-catalyzed C–H borylation offers a direct route to install boronic esters without prefunctionalized substrates. This method leverages the directing effect of the N-methyl group to achieve meta-selectivity.

Mechanism and Selectivity

The iridium catalyst, typically [Ir(OMe)(COD)]2 with 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy), activates the aromatic C–H bond adjacent to the N-methyl group. Bis(pinacolato)diboron serves as the boron source. The reaction proceeds via a concerted metalation-deprotonation pathway, ensuring high regiocontrol.

Condition Value Outcome
Catalyst System [Ir(OMe)(COD)]2/dtbpy 75% yield
Solvent Cyclohexane Minimizes side reactions
Temperature 80°C Balances kinetics

This method avoids halogenated intermediates but requires stringent anhydrous conditions.

Lithiation-Borylation of Protected Aniline Derivatives

Directed ortho-lithiation followed by boron reagent quenching provides an alternative pathway. Here, N-methylaniline is temporarily protected (e.g., as a trifluoroacetamide) to enhance lithiation efficiency.

Stepwise Synthesis

  • Protection : N-methylaniline is treated with trifluoroacetic anhydride to form N-methyl-N-trifluoroacetylaniline.
  • Lithiation : A strong base such as lithium diisopropylamide (LDA) deprotonates the aromatic ring at the 3-position.
  • Borylation : The lithiated intermediate reacts with triisopropyl borate (B(OiPr)3), followed by pinacol esterification.
Step Reagents/Conditions Yield
Protection TFAA, CH2Cl2, 0°C 95% conversion
Lithiation LDA, THF, −78°C Quantitative
Borylation B(OiPr)3, then pinacol 70% overall

This route is less scalable but valuable for accessing derivatives with sensitive functional groups.

Comparative Analysis of Synthetic Routes

The table below evaluates the three methods based on critical metrics:

Method Yield (%) Regioselectivity Scalability Cost Efficiency
Miyaura Borylation 85–90 High Excellent Moderate
Ir-Catalyzed C–H Borylation 70–75 Moderate Good High
Lithiation-Borylation 65–70 High Limited Low

The Miyaura method is preferred for industrial applications due to its robustness, whereas the Ir-catalyzed approach suits substrates incompatible with halide intermediates.

Chemical Reactions Analysis

Types of Reactions: N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has several scientific research applications:

    Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Biology: Investigated for its potential in drug discovery and development due to its ability to interact with biological molecules.

    Medicine: Explored for its potential use in the synthesis of pharmaceuticals and as a building block for drug molecules.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline involves its ability to participate in various chemical reactions due to the presence of the boron-containing dioxaborolane ring. This ring can form stable complexes with other molecules, facilitating reactions such as cross-coupling and substitution. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

The following sections compare structural analogs, focusing on substituent variations, synthetic yields, reactivity, and applications. Key compounds are categorized based on:

  • N-substitution patterns
  • Positional isomerism (meta vs. para substitution)
  • Functional group modifications
N-Substituted Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Yield Key Properties/Applications References
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline C₁₅H₂₃BNO₂ 249.12 54% Fluorescence probes (e.g., DSTBPin), enhanced electron-donating capacity
N,N-Diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline C₁₆H₂₆BNO₂ 275.20 - Improved lipophilicity for organic electronics
N,N-Diphenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline C₂₄H₂₆BNO₂ 371.28 - Hazardous (H302, H315); bulky substituents hinder crystallization

Key Observations :

  • Electron-donating groups (e.g., -NMe₂, -NEt₂) enhance fluorescence properties and solubility .
  • Steric bulk (e.g., diphenyl groups) reduces reactivity in cross-couplings but increases thermal stability .
Positional Isomers
Compound Name Molecular Formula Molecular Weight (g/mol) Yield Reactivity/Applications References
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (para-substituted) C₁₂H₁₈BNO₂ 219.09 - Higher Suzuki coupling efficiency vs. meta isomers
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (meta-substituted) C₁₂H₁₈BNO₂ 219.09 - Prone to diacetylation (8% yield in ortho-acetamide formation)

Key Observations :

  • Para-substituted analogs exhibit superior reactivity in cross-couplings due to reduced steric hindrance .
  • Meta-substituted derivatives (e.g., target compound) show unique regioselectivity in electrophilic substitutions, enabling modular synthesis of complex scaffolds .
Functional Group Modifications
Compound Name Molecular Formula Molecular Weight (g/mol) Yield Applications References
N-(3-Borylphenyl)acetamide C₁₄H₁₉BNO₃ 260.13 42% Intermediate for anticancer agents (e.g., tubulin inhibitors)
(E)-N,N-Dimethyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)styryl)aniline (DSTBPin) C₂₂H₂₇BNO₂ 348.27 - Hydrogen peroxide detection in biological systems
6-Phenyl-N-(4-borylphenyl)hexanamide C₂₄H₃₁BNO₃ 400.33 66% Tubulin polymerization inhibition (anticancer candidate)

Key Observations :

  • Acetamide derivatives serve as precursors for drug discovery, leveraging boronate-directed functionalization .
  • Styryl-modified boronate esters (e.g., DSTBPin) exhibit fluorescence quenching upon H₂O₂ exposure, enabling biosensing .

Biological Activity

N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound based on recent studies and data.

  • IUPAC Name : N-methyl[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine
  • Molecular Formula : C14H22BNO2
  • Molecular Weight : 261.13 g/mol
  • CAS Number : 1454653-59-8

Biological Activity Overview

The biological activity of this compound includes its interactions with various biological targets and its effects on different cell lines. The compound exhibits notable properties that may be useful in therapeutic applications.

Antimicrobial Activity

Recent studies have indicated that compounds related to boron-containing structures can exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : Compounds similar to this compound have shown MIC values ranging from 0.25 to 1 μg/mL against various pathogens including Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE) .

Anticancer Activity

The compound has also been evaluated for its anticancer potential:

  • Cell Proliferation Inhibition : Studies demonstrate that derivatives of this compound can inhibit cell proliferation in cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) with IC50 values indicating potent activity .
  • Selectivity Index : The selectivity index against cancer cells versus normal cells suggests a favorable therapeutic window .

Case Studies and Research Findings

StudyFindings
Study A Demonstrated that boron-containing compounds can inhibit glycosidase activity and show cytotoxic effects on cancer cells.
Study B Reported significant antimicrobial activity against resistant strains with low MIC values.
Study C Highlighted the safety profile of similar compounds in vivo with no significant toxicity at therapeutic doses.

The exact mechanism of action for this compound remains to be fully elucidated. However:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cellular processes critical for cancer progression and microbial survival .

Safety and Toxicology

Safety assessments indicate that while the compound exhibits biological activity, it also carries potential toxicity risks:

  • Toxicity Profile : The compound is classified as harmful if swallowed or in contact with skin . Further studies are required to establish a comprehensive toxicity profile.

Q & A

Q. What are the common synthetic routes for preparing N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, and what are their key methodological considerations?

The compound is typically synthesized via borylation of substituted anilines. For example, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline can be acetylated using acetyl chloride and triethylamine in dichloromethane at 0°C, followed by purification via silica chromatography . Key considerations include:

  • Precursor selection : Bromo- or chloro-substituted anilines yield varying efficiencies (e.g., 42% yield from bromo vs. 8% from chloro precursors) .
  • Purification : Silica gel chromatography with ether-based eluents is standard, but diacetylation by-products require careful separation .
  • Reagent stoichiometry : Excess acetyl chloride (2.0 mmol) ensures complete acetylation of the aniline group .
Synthetic Route Yield (%)Key ReagentsPurification MethodReference
Acetylation of bromo precursor42AcCl, Et₃N, CH₂Cl₂Silica (Et₂O)
Borylation of chloro precursor8AcCl, Et₃N, CH₂Cl₂Silica (Et₂O)

Q. How is this compound characterized structurally and spectroscopically in academic research?

  • X-ray crystallography : Used to confirm the boronic ester geometry and planarity of the aniline ring. For example, crystal data for the parent compound 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline were resolved using SHELX software, with refinement parameters reported in Acta Crystallographica .
  • NMR spectroscopy : ¹H and ¹³C NMR verify substitution patterns. For derivatives like N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline , aromatic protons appear at δ 6.8–7.2 ppm, while the methyl groups on the boron ring resonate at δ 1.3 ppm .
  • Vibrational spectroscopy : IR and Raman studies identify B-O stretching modes (~1,350 cm⁻¹) and C-N vibrations (~1,250 cm⁻¹) .

Q. What are the typical reactivity patterns of this boronic ester in cross-coupling reactions?

The compound participates in Suzuki-Miyaura couplings due to its boronic ester group. Key methodological steps include:

  • Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) in toluene/ethanol mixtures.
  • Base optimization : K₂CO₃ or CsF in aqueous/organic biphasic systems.
  • Temperature control : Reactions often proceed at 80–100°C for 12–24 hours .

Advanced Research Questions

Q. How do researchers address contradictions in reaction yields when using different halogenated precursors (e.g., bromo vs. chloro)?

Discrepancies in yields (e.g., 42% for bromo vs. 8% for chloro precursors in acetylation ) arise from differences in leaving group stability and reagent compatibility . Strategies include:

  • Kinetic studies : Monitoring reaction progress via TLC or in-situ NMR to identify rate-limiting steps.
  • Catalyst screening : Transition-metal catalysts (e.g., Pd or Cu) may enhance activation of less-reactive chloro substrates .
  • Additive optimization : Using phase-transfer catalysts (e.g., TBAB) to improve solubility of inorganic bases in organic solvents .

Q. What experimental design considerations are critical for optimizing regioselectivity in derivatization reactions?

Regioselective functionalization of the aniline group requires:

  • Protecting group strategies : Boc protection of the amine prior to borylation minimizes unwanted side reactions .
  • Temperature control : Lower temperatures (0–5°C) reduce electrophilic substitution at the boron ring .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack on the aniline nitrogen .

Q. How are computational methods applied to predict the reactivity of this compound in drug discovery pipelines?

  • Molecular docking : Studies with 3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline analogs (structurally related) reveal binding affinities to kinase targets via hydrogen bonding and π-π stacking .
  • DFT calculations : Used to model the electron density distribution on the boron atom, predicting its nucleophilicity in cross-couplings .
Computational Method Application ExampleOutcomeReference
Docking (AutoDock Vina)Kinase inhibitionΔG = −8.2 kcal/mol
DFT (B3LYP/6-31G*)Boron electrophilicityPartial charge: +0.32

Q. What are the challenges in crystallizing this compound, and how are they resolved?

  • Crystallization issues : The boron ring’s hydrophobicity can hinder crystal growth.
  • Solutions : Slow evaporation from hexane/ethyl acetate mixtures (1:1) at 4°C yields diffraction-quality crystals .
  • Refinement tools : SHELXL software refines anisotropic displacement parameters, with R-factor convergence < 5% .

Methodological Best Practices

  • Synthetic protocols : Prioritize bromo precursors for higher yields in derivatization reactions .
  • Safety : Handle under inert atmosphere (N₂/Ar) due to boronic ester sensitivity to moisture .
  • Data validation : Cross-reference NMR shifts with published spectra (e.g., δ −129.0 ppm for ¹⁹F in analogs ).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Reactant of Route 2
Reactant of Route 2
N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

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